N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .
Synthesis Analysis
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . For example, tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Scientific Research Applications
Antimicrobial Activities
Research on related compounds demonstrates significant antimicrobial activities against various bacterial and fungal strains. For instance, studies on biologically active derivatives have shown promising results in combating microbial infections. These compounds were synthesized with a focus on their potential antimicrobial applications, showcasing their utility in addressing resistance issues in various pathogens (Babu, Pitchumani, & Ramesh, 2013).
Heterocyclic Synthesis and Chemical Properties
The thiophene nucleus, integral to the compound , has been utilized as a diene or dienophile in synthetic chemistry, particularly in the Diels–Alder reaction. This application underlines the compound's role in synthesizing complex heterocyclic structures, which are pivotal in developing novel chemical entities (Himbert, Schlindwein, & Maas, 1990).
Anticancer and Binding Properties
Derivatives of thiophene-3-carboxamide, including those integrating thiophene-2-carboxaldehyde, have shown notable anticancer activity. Their binding characteristics to proteins like Human Serum Albumin (HSA) have been studied, providing insights into their pharmacokinetic mechanisms and potential therapeutic applications. Optical spectroscopic and docking studies further elucidate their binding efficiency and interaction with biological targets (Shareef et al., 2016).
Material Science Applications
In the realm of materials science, certain thiophene derivatives have been explored for their photostabilizing properties on poly(vinyl chloride) (PVC), demonstrating the potential for these compounds in enhancing the durability and lifespan of PVC materials through photostabilization. This application highlights the versatility of thiophene derivatives beyond biomedical uses (Balakit et al., 2015).
Catalysis and Synthetic Methodologies
Further research explores the use of thiophene and triazole derivatives in catalytic processes and novel synthetic methodologies. These studies contribute to the development of new synthetic routes and catalytic strategies, underscoring the compound's role in advancing chemical synthesis and catalysis (Dotsenko et al., 2019).
Mechanism of Action
Thiophene derivatives have been proven to be effective drugs in the present disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c17-12(9-1-3-18-7-9)13-5-10-6-16(15-14-10)11-2-4-19-8-11/h1-4,6-8H,5H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZRZVXTYQSRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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